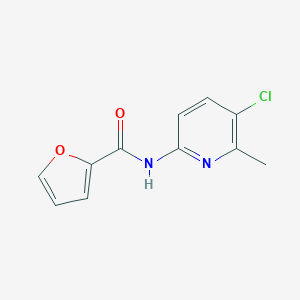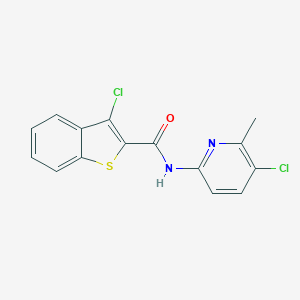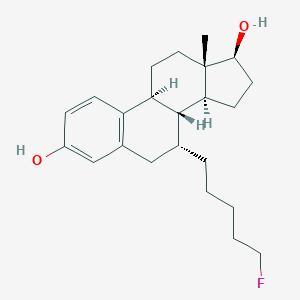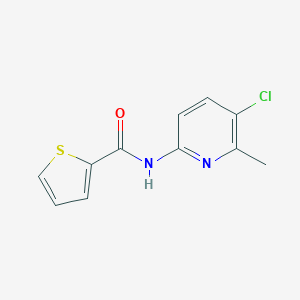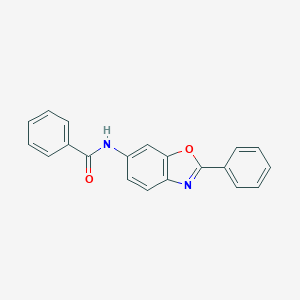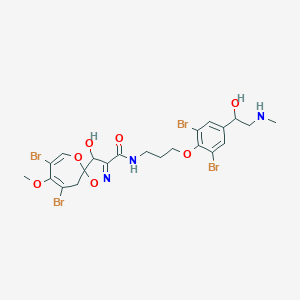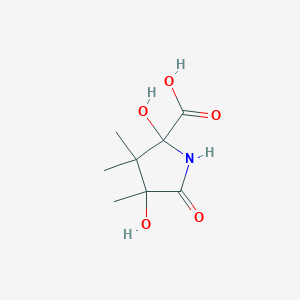
2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acid, also known as homocarnosine, is a dipeptide composed of two amino acids, histidine and beta-alanine. It is found in high concentrations in the brain and has been the subject of scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide is not fully understood, but it is thought to exert its effects through its antioxidant properties and its ability to modulate cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide may have a number of biochemical and physiological effects. It has been shown to improve cognitive function and may have neuroprotective effects in the brain. It has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
实验室实验的优点和局限性
One advantage of using 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide in lab experiments is its high concentration in the brain, which allows for easy access to the compound for research purposes. However, one limitation is that it may be difficult to obtain pure 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide for use in experiments, as it is often found in combination with other compounds in biological samples.
未来方向
There are several potential future directions for research on 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It may also have applications in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to fully understand the mechanisms of action of 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide and its potential therapeutic applications.
合成方法
Homocarnosine can be synthesized through the condensation of histidine and beta-alanine using chemical or enzymatic methods. One commonly used method involves the use of carnosine synthase, an enzyme that catalyzes the formation of 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide from its constituent amino acids.
科学研究应用
Homocarnosine has been studied for its potential therapeutic applications in various neurological and metabolic disorders. It has been shown to have antioxidant properties and may play a role in protecting against oxidative stress-induced damage in the brain. It has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
属性
CAS 编号 |
143785-44-8 |
|---|---|
分子式 |
C8H13NO5 |
分子量 |
203.19 g/mol |
IUPAC 名称 |
2,4-dihydroxy-3,3,4-trimethyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-6(2)7(3,13)4(10)9-8(6,14)5(11)12/h13-14H,1-3H3,(H,9,10)(H,11,12) |
InChI 键 |
IZJMYWFXWVNTSR-UHFFFAOYSA-N |
SMILES |
CC1(C(C(=O)NC1(C(=O)O)O)(C)O)C |
规范 SMILES |
CC1(C(C(=O)NC1(C(=O)O)O)(C)O)C |
同义词 |
2,4-DFTPG 2,4-dihydroxy-3,3,4-trimethylpyroglutamic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)

